1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a methoxyphenyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with phenyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidinone ring can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: Modulation of biochemical pathways related to its biological activity, such as inhibition of enzyme activity or receptor binding
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
- 1-(4-Methoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one
- 1-(4-Methoxyphenyl)-5-phenyl-2-oxoimidazolidin-4-one
Uniqueness
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
194204-34-7 |
---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-9-7-12(8-10-13)18-14(15(19)17-16(18)21)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,19,21) |
InChI Key |
YTNVARQMKDDCMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=O)NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.